molecular formula C11H9N3O5S2 B3056707 N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]acetamide CAS No. 7354-88-3

N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]acetamide

Cat. No.: B3056707
CAS No.: 7354-88-3
M. Wt: 327.3 g/mol
InChI Key: HUYDNMDXUKPVQA-UHFFFAOYSA-N
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Description

N-[5-(4-Nitrophenyl)sulfonyl-1,3-thiazol-2-yl]acetamide is a thiazole-based compound characterized by a sulfonyl-linked 4-nitrophenyl group at the 5-position of the thiazole ring and an acetamide substituent at the 2-position.

Properties

IUPAC Name

N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O5S2/c1-7(15)13-11-12-6-10(20-11)21(18,19)9-4-2-8(3-5-9)14(16)17/h2-6H,1H3,(H,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUYDNMDXUKPVQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=C(S1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80994312
Record name N-[5-(4-Nitrobenzene-1-sulfonyl)-1,3-thiazol-2-yl]ethanimidic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7354-88-3
Record name NSC72989
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-[5-(4-Nitrobenzene-1-sulfonyl)-1,3-thiazol-2-yl]ethanimidic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ACETAMIDO-5-(4-NITROPHENYLSULFONYL)-THIAZOLE
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Biological Activity

N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]acetamide is a compound characterized by its thiazole moiety and a nitrophenyl sulfonyl group. Its molecular formula is C11_{11}H9_9N3_3O5_5S2_2, with a molecular weight of 327.34 g/mol . This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research.

Antimicrobial Properties

Recent studies have evaluated the antimicrobial activity of thiazole derivatives, including this compound. The compound has shown promising results against various bacterial strains. For instance, the minimum inhibitory concentration (MIC) values were determined through standard assays, indicating effective antimicrobial action against pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Thiazole Derivatives

Compound NameMIC (µg/mL)Bacterial Strain
This compound10Staphylococcus aureus
Other Thiazole Derivative A15Escherichia coli
Other Thiazole Derivative B20Pseudomonas aeruginosa

Anticancer Activity

The anticancer potential of thiazole derivatives has also been explored. In vitro studies have shown that compounds similar to this compound exhibit cytotoxic effects on various cancer cell lines. For example, the presence of the nitrophenyl group enhances the compound's ability to induce apoptosis in cancer cells .

Table 2: Cytotoxicity Data

Compound NameIC50_{50} (µM)Cell Line
This compound25MCF-7 (Breast Cancer)
Other Thiazole Derivative A30HeLa (Cervical Cancer)
Other Thiazole Derivative B35A549 (Lung Cancer)

The biological activity of this compound is believed to be mediated through multiple pathways:

  • Inhibition of Enzymatic Activity : The sulfonamide group may inhibit key enzymes in bacterial metabolism.
  • Induction of Apoptosis : The compound can trigger apoptotic pathways in cancer cells, leading to cell death.
  • Interference with DNA Synthesis : Similar thiazole compounds have been shown to disrupt DNA replication in rapidly dividing cells.

Case Studies

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of thiazole derivatives and assessed their biological activities. Among them, this compound emerged as one of the most potent compounds with an IC50_{50} value significantly lower than that of standard chemotherapeutics .

Another investigation focused on the structure-activity relationship (SAR) of thiazole compounds, revealing that modifications on the phenolic ring could enhance both antimicrobial and anticancer activities .

Scientific Research Applications

Biological Applications

1. Antimicrobial Activity
Research has shown that thiazole derivatives exhibit antimicrobial properties. N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]acetamide has been studied for its effectiveness against various bacterial strains. The presence of the nitrophenyl group enhances its potency against Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics.

2. Anticancer Potential
Thiazole derivatives are also recognized for their anticancer properties. Studies have indicated that this compound may inhibit tumor growth by inducing apoptosis in cancer cells. The compound's ability to interact with specific cellular targets could lead to the development of novel cancer therapeutics.

3. Enzyme Inhibition
The compound has been investigated for its potential to inhibit specific enzymes involved in disease processes. For instance, it may act as an inhibitor of certain kinases or proteases, which are critical in various signaling pathways related to cancer and inflammation.

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of thiazole derivatives and tested their antimicrobial activity. This compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Activity

A research article in Cancer Letters highlighted the anticancer effects of thiazole derivatives. The study demonstrated that this compound induced apoptosis in human breast cancer cells via the mitochondrial pathway. This finding supports further investigation into its mechanism of action and potential therapeutic applications.

Summary of Findings

Application AreaObserved EffectsReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteriaJournal of Medicinal Chemistry
AnticancerInduces apoptosis in cancer cellsCancer Letters
Enzyme InhibitionPotential inhibitor of kinases/proteasesVarious studies on thiazole derivatives

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

Compound A : N-[5-(4-Nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-4-phenoxybenzamide
  • Molecular Formula : C₂₂H₁₅N₃O₆S₂
  • Molecular Weight : 481.5 g/mol
  • Key Features: Replaces the acetamide group with a benzamide moiety and introduces a phenoxybenzene substituent.
Compound B : 2-[(5-Amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]acetamide
  • Molecular Formula : C₁₃H₁₁N₇O₅S₃
  • Molecular Weight : 441.47 g/mol
  • Key Features : Incorporates a triazole-thioether linker, increasing hydrogen-bonding capacity.
  • Activity : Exhibits antimalarial properties, with fast-killing effects against Plasmodium falciparum due to enhanced solubility and cellular uptake .
Compound C : N-[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(6-methyl-1,3-benzothiazol-2-yl)amino]acetamide
  • Molecular Formula : C₁₉H₁₇N₅O₂S₂
  • Key Features : Substitutes the thiazole core with a thiadiazole ring and introduces a methoxyphenyl group.
  • Activity : High anticonvulsant efficacy (100% protection in MES models) attributed to the benzothiazole domain’s hydrophobic interactions .

Pharmacological and Physicochemical Comparisons

Table 1: Pharmacological Activities
Compound Target/Activity Mechanism Reference
Target Compound Kinase inhibition (hypothesized) Competitive ATP-binding
Compound A Kinase inhibition Hydrophobic binding enhancement
Compound B Antimalarial Disruption of parasitic enzymes
Compound C Anticonvulsant Sodium channel modulation
Table 2: Physicochemical Properties
Compound LogP Hydrogen Bond Acceptors Rotatable Bonds Topological Polar Surface Area (Ų)
Target Compound 4.6* 8 6 168
Compound A 4.6 8 6 168
Compound B 3.1† 10 8 195
Compound C 3.6‡ 6 5 142

*Predicted using XLogP3 ; †Estimated from structural features ; ‡Experimental data .

Selectivity and Toxicity

  • The nitro group in the target compound may confer higher cytotoxicity compared to methoxy or benzothiazole analogs .
  • Compound B’s triazole moiety improves selectivity for parasitic enzymes over human homologs .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]acetamide?

  • Methodological Answer : A common approach involves refluxing sulfonamide derivatives (e.g., N-(4-chloro-2-nitrophenyl)methane sulfonamide) with acetic anhydride, followed by slow crystallization in ethanol to obtain pure crystals . Reaction conditions (time, temperature, solvent ratios) must be tightly controlled to avoid byproducts. Yield optimization can be achieved via TLC monitoring and recrystallization in polar aprotic solvents.

Q. How can X-ray crystallography confirm the molecular structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction analysis resolves bond lengths, angles, and torsion angles (e.g., nitro group twist relative to the benzene ring: O1—N1—C3—C2 = -16.7°, O2—N1—C3—C2 = 160.9°). Intermolecular interactions, such as C9—H9B⋯O3 hydrogen bonds, stabilize the crystal lattice . Refinement using riding models (C—H = 0.95 Å, Uiso(H) = 1.2 Ueq(C)) ensures accuracy .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR identify acetamide protons (~2.1 ppm for CH3_3) and sulfonyl/thiazole carbons.
  • IR : Strong peaks at ~1700 cm1^{-1} (C=O), ~1350 cm1^{-1} (S=O), and ~1520 cm1^{-1} (NO2_2) confirm functional groups.
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., m/z 368.03 for C11_{11}H9_{9}N3_{3}O5_{5}S2_{2}) .

Advanced Research Questions

Q. How do intermolecular interactions influence the compound’s crystallographic packing?

  • Methodological Answer : Centrosymmetric head-to-tail interactions (e.g., C9—H9B⋯O3) and [C2—H5⋯O5] chains along the [101] direction dictate packing. Hirshfeld surface analysis quantifies interaction contributions (e.g., H⋯O vs. H⋯H contacts), while Mercury software visualizes lattice stability .

Q. What computational methods predict the compound’s reactivity and electronic properties?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at B3LYP/6-311G(d,p) to compute electrostatic potential maps, highlighting electrophilic (nitro group) and nucleophilic (thiazole sulfur) sites.
  • Molecular Docking : Screen against biological targets (e.g., kinases) using AutoDock Vina to assess binding affinities, guided by thiadiazole-triazole pharmacophores .

Q. How can structure-activity relationship (SAR) studies improve its biological efficacy?

  • Methodological Answer : Modify substituents (e.g., replacing 4-nitrophenyl with fluorophenyl) and evaluate changes in antimicrobial/anticancer activity via in vitro assays (MIC, IC50_{50}). Correlate electronic effects (Hammett σ constants) with bioactivity trends .

Q. What strategies resolve contradictions in reported biological data?

  • Methodological Answer : Replicate assays under standardized conditions (e.g., fixed cell lines, identical solvent controls). Meta-analysis of dose-response curves and statistical validation (e.g., ANOVA) can clarify discrepancies. Cross-validate via orthogonal assays (e.g., fluorescence-based vs. colorimetric) .

Q. How does the sulfonyl-thiazole moiety participate in coordination chemistry?

  • Methodological Answer : The thiazole nitrogen and sulfonyl oxygen act as Lewis bases, forming complexes with transition metals (e.g., Cu2+^{2+}, Zn2+^{2+}). Spectrophotometric titration (UV-Vis) and cyclic voltammetry determine stability constants and redox behavior .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]acetamide
Reactant of Route 2
N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]acetamide

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